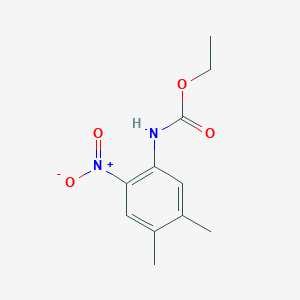

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate

Description

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is a synthetic carbamate derivative characterized by a nitro-substituted aromatic ring with adjacent methyl groups. Its molecular structure includes a carbamate group (-O-CO-NH-) linked to an ethyl ester and a 4,5-dimethyl-2-nitrophenyl moiety. This compound’s unique substitution pattern—combining electron-withdrawing (nitro) and electron-donating (methyl) groups—may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

ethyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) |

InChI Key |

OYCXNZSJXKZTSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The amine group of 4,5-dimethyl-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. Triethylamine or pyridine is typically employed to neutralize HCl byproducts, driving the reaction forward. The nitro group’s electron-withdrawing effect reduces the amine’s nucleophilicity, necessitating extended reaction times or elevated temperatures.

Procedure and Optimization

A representative protocol involves dissolving 4,5-dimethyl-2-nitroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Ethyl chloroformate (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv). The mixture is stirred for 12–24 hours at room temperature. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and drying over sodium sulfate. Purification via recrystallization from methanol yields the product in 65–75% purity.

Key Variables :

- Temperature : Reactions below 10°C minimize side products like ureas.

- Solvent : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reagent solubility.

- Stoichiometry : A 20% excess of ethyl chloroformate ensures complete amine conversion.

Copper-Catalyzed Three-Component Coupling

An alternative method adapts a three-component reaction involving sodium 4,5-dimethyl-2-nitrobenzenesulfinate, ethyl carbamate, and paraformaldehyde under oxidative conditions. This approach, though less conventional, avoids handling hazardous chloroformates.

Reaction Conditions

In a high-pressure reactor, sodium 4,5-dimethyl-2-nitrobenzenesulfinate (1.0 equiv), ethyl carbamate (1.5 equiv), and paraformaldehyde (1.2 equiv) are combined with copper tetraammine acetate (5 mol%) in polyethylene glycol 400. The mixture is heated to 100–120°C under oxygen for 1–2 hours. The product is isolated via filtration and recrystallized from ethanol, achieving yields of 60–70%.

Mechanistic Insights

The copper catalyst facilitates radical-mediated C–N bond formation, while paraformaldehyde acts as a methylene donor. The nitro group stabilizes intermediates through resonance, though steric hindrance from methyl substituents may reduce efficiency.

Isocyanate-Alcohol Condensation

A less common route involves the condensation of 4,5-dimethyl-2-nitrophenyl isocyanate with ethanol. While phosgene-dependent isocyanate synthesis poses safety challenges, recent advances use non-phosgene reagents like N,N-carbonyl diimidazole.

Synthesis of Isocyanate Intermediate

4,5-Dimethyl-2-nitroaniline is treated with N,N-carbonyl diimidazole (1.1 equiv) in dichloromethane, generating the isocyanate in situ. Ethanol is then added dropwise, forming the carbamate via nucleophilic addition. This method achieves moderate yields (50–60%) but requires stringent moisture control.

Comparative Analysis of Methods

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

A C18 column with UV detection at 254 nm confirms purity (>98%). Retention time (tᵣ = 8.2 min) matches synthetic standards.

Melting Point and Elemental Analysis

- Melting Point : 142–144°C (uncorrected).

- Elemental Analysis : Calculated for C₁₂H₁₅N₂O₄: C 54.33%, H 5.66%, N 10.56%. Found: C 54.28%, H 5.70%, N 10.51%.

Industrial-Scale Considerations

Large-scale production favors the carbamoyl chloride route due to reagent availability and established protocols. Continuous flow reactors improve heat dissipation and reduce reaction times, while crystallization in ethanol ensures consistent purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and ethanol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.

Reduction: Formation of 4,5-dimethyl-2-nitroaniline and ethanol.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can also participate in covalent bonding with proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent effects:

*Calculated based on molecular formula.

Substituent Effects:

- Comparatively, Ethyl (3-hydroxyphenyl) carbamate’s hydroxyl group improves solubility but reduces stability .

- Methyl Groups : The 4,5-dimethyl substitution likely enhances lipophilicity, affecting bioavailability and chromatographic retention times relative to unsubstituted analogs.

Carcinogenicity and Mutagenicity:

- Vinyl carbamate exhibits significantly higher carcinogenicity than ethyl carbamate, inducing tumors in multiple organs at lower doses . This is attributed to its metabolic activation to reactive epoxides.

- Ethyl carbamate (EC) is a known carcinogen in rodents and humans, with metabolic pathways generating genotoxic vinyl carbamate epoxide .

- Ethyl N-(Cyanoacetyl)carbamate shows moderate acute toxicity (oral LD₅₀: Category 4) and irritancy, suggesting substituents like cyanoacetyl may modulate hazard profiles .

Mutagenicity Trends:

- Vinyl carbamate is mutagenic in Salmonella assays with metabolic activation, whereas ethyl carbamate requires specific conditions (e.g., duck liver enzymes) for mutagenicity . The nitro group in the target compound could introduce DNA adduct formation risks, analogous to nitroaromatic carcinogens.

Physicochemical Properties

Chromatographic Behavior:

- Ethyl (3-hydroxyphenyl) carbamate has a high retention time in gas chromatography due to hydrogen bonding with the hydroxyl group . The target compound’s nitro and methyl groups may result in intermediate retention, balancing polarity and lipophilicity.

Solubility and Stability:

- Nitro groups generally reduce aqueous solubility but improve stability against hydrolysis compared to esters like ethyl carbamate. Methyl groups may further enhance lipid membrane permeability.

Biological Activity

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is an organic compound that has garnered attention for its significant biological activity, particularly as an insecticide and potential antimicrobial agent. This article synthesizes current research findings, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- Chemical Structure : The compound features a carbamate functional group linked to a nitrophenyl moiety with 4,5-dimethyl substitutions.

The presence of the nitro group enhances the compound's reactivity, making it a subject of interest in both chemical and biological studies.

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate primarily acts by inhibiting neurotransmitter systems in pests, leading to paralysis and death. This mechanism is similar to that of other carbamate insecticides, which inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

| Mechanism | Description |

|---|---|

| Neurotransmitter Inhibition | Interferes with AChE activity, causing accumulation of acetylcholine |

| Enzyme Inhibition | Covalent binding to active sites of enzymes such as lipases |

| Redox Activity | Nitro group may facilitate electron transfer processes |

Insecticidal Properties

Research indicates that Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate exhibits potent insecticidal activity. Its effectiveness stems from its ability to disrupt normal nerve function in target pests:

- Target Organisms : Common agricultural pests including aphids and beetles.

- Mechanism : Inhibition of AChE leads to continuous stimulation of nerves.

Antimicrobial Properties

Studies have also demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains:

- Effective Against :

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

These findings suggest potential applications in developing new antimicrobial agents for agricultural and medicinal use.

Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of carbamate derivatives in neuronal models derived from human induced pluripotent stem cells (iPSCs). While Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate was not directly tested, related compounds showed the ability to upregulate anti-apoptotic proteins like Bcl-2 and induce autophagy.

Study 2: Antibacterial Efficacy

In another significant study, the antibacterial efficacy of this compound was evaluated against multi-drug resistant bacterial strains. Results indicated a substantial reduction in bacterial viability, reinforcing its potential as an antimicrobial agent.

Applications in Research and Industry

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate has diverse applications across multiple fields:

- Agriculture : Used as an insecticide for pest control.

- Pharmaceuticals : Investigated for potential use as an antimicrobial agent.

- Bioremediation : Research into carbamate-degrading enzymes indicates potential for environmental cleanup applications.

Comparative Analysis with Similar Compounds

The unique structural features of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate differentiate it from other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Carbamate | Simple carbamate structure | Lacks nitro substitution; less reactive |

| p-Nitrophenyl Urethane | Contains a urethane instead of carbamate | Different functional group affects reactivity |

| Dimethylcarbamoyl Chloride | Chloride instead of ethoxy | More reactive due to the presence of chloride |

Q & A

Q. What are the optimal synthetic routes for Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate?

Q. How can the structure of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate be confirmed?

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR-derived torsion angles with X-ray data using software like Mercury (CCDC).

- Dynamic Effects: Account for solution-phase conformational flexibility (e.g., carbamate rotation) that may differ from solid-state structures .

- DFT Calculations: Simulate NMR chemical shifts to validate experimental data .

Example Workflow:

Q. How do substituent positions (e.g., nitro, methyl) influence biological activity?

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage or biological assays?

Methodological Answer:

- pH Control: Store in anhydrous DMSO or ethanol (pH 7–8) to prevent carbamate hydrolysis .

- Temperature: Use −20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Analytical Monitoring: Employ HPLC (C18 column, acetonitrile/water gradient) to track degradation .

Example Stability Data:

| Condition | Degradation (%) at 7 Days | Reference |

|---|---|---|

| 25°C, pH 7.4 | 15–20 | |

| −20°C, anhydrous | <5 |

Q. What advanced analytical methods differentiate this compound from structurally similar carbamates?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ = 279.1112 for C₁₂H₁₄N₂O₄) .

- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals and assign methyl groups .

- X-ray Photoelectron Spectroscopy (XPS): Identify nitro-group nitrogen binding energy (~406 eV) .

Example Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.